![molecular formula C21H21NO3 B11714609 4-cyanophenyl (2E)-3-[4-(pentyloxy)phenyl]prop-2-enoate](/img/structure/B11714609.png)
4-cyanophenyl (2E)-3-[4-(pentyloxy)phenyl]prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-cyanophenyl (2E)-3-[4-(pentyloxy)phenyl]prop-2-enoate is an organic compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyanophenyl (2E)-3-[4-(pentyloxy)phenyl]prop-2-enoate typically involves a multi-step process. One common method includes the following steps:
Preparation of 4-cyanophenyl acetic acid: This can be achieved through the nitration of phenylacetic acid followed by reduction.
Esterification: The 4-cyanophenyl acetic acid is then esterified with 4-(pentyloxy)benzyl alcohol in the presence of a strong acid catalyst such as sulfuric acid.
Aldol Condensation: The ester is subjected to aldol condensation with acetaldehyde under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-cyanophenyl (2E)-3-[4-(pentyloxy)phenyl]prop-2-enoate can undergo various types of chemical reactions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: The major product would be the corresponding carboxylic acid.
Reduction: The major product would be the corresponding alcohol.
Substitution: Depending on the nucleophile, various substituted products can be formed.
Scientific Research Applications
4-cyanophenyl (2E)-3-[4-(pentyloxy)phenyl]prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-cyanophenyl (2E)-3-[4-(pentyloxy)phenyl]prop-2-enoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-cyanophenyl (2E)-3-[4-(butyloxy)phenyl]prop-2-enoate
- 4-cyanophenyl (2E)-3-[4-(hexyloxy)phenyl]prop-2-enoate
Uniqueness
4-cyanophenyl (2E)-3-[4-(pentyloxy)phenyl]prop-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This makes it particularly useful in applications where these properties are desired.
Properties
Molecular Formula |
C21H21NO3 |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
(4-cyanophenyl) (E)-3-(4-pentoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C21H21NO3/c1-2-3-4-15-24-19-10-5-17(6-11-19)9-14-21(23)25-20-12-7-18(16-22)8-13-20/h5-14H,2-4,15H2,1H3/b14-9+ |
InChI Key |
HOKCULKDZLIAMP-NTEUORMPSA-N |
Isomeric SMILES |
CCCCCOC1=CC=C(C=C1)/C=C/C(=O)OC2=CC=C(C=C2)C#N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,5S)-8-methyl-8-azabicyclo[3.2.1]oct-6-en-3-yl 3-hydroxy-2-phenylpropanoate](/img/structure/B11714528.png)
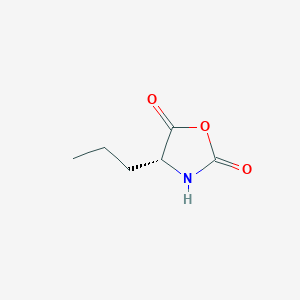
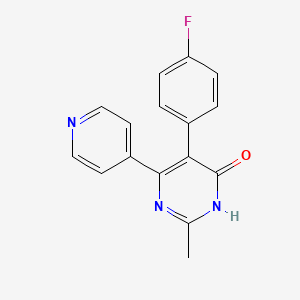
![(2Z)-2-[(2E)-2-{[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B11714541.png)
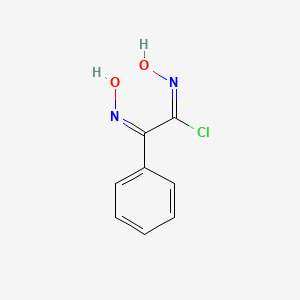
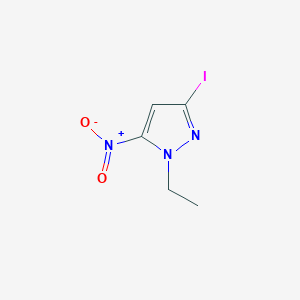
![2-Methyl-5-[(E)-2-[(2E)-3-phenylprop-2-EN-1-ylidene]hydrazin-1-YL]-1,3-oxazole-4-carbonitrile](/img/structure/B11714558.png)
![3-Oxaspiro[bicyclo[3.3.1]nonane-9,2'-[1,3]dioxolan]-7-one](/img/structure/B11714560.png)

![(E)-N-{1-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]ethylidene}hydroxylamine](/img/structure/B11714573.png)
![4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate;hydrochloride](/img/structure/B11714581.png)
![(3aR,6aR)-6a-(iodomethyl)-hexahydro-2H-cyclopenta[b]furan](/img/structure/B11714589.png)
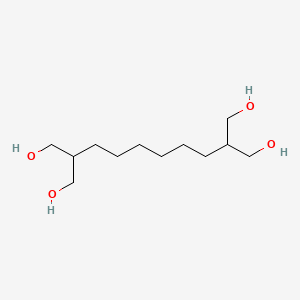
![2-cyano-N'-[(E)-(furan-2-yl)methylidene]acetohydrazide](/img/structure/B11714601.png)
